REACTION_SMILES
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[CH2:27]1[O:28][CH2:29][CH2:30][CH2:31]1.[CH3:1][O:2][c:3]1[cH:4][cH:5][c:6]([N+:12](=[O:13])[O-:14])[c:7]([C:8](=[O:9])[OH:10])[cH:11]1.[Cl:20][C:21]([C:22]([Cl:23])=[O:24])=[O:25].[NH3:26].[O:15]=[CH:16][N:17]([CH3:18])[CH3:19]>>[CH3:1][O:2][c:3]1[cH:4][cH:5][c:6]([N+:12](=[O:13])[O-:14])[c:7]([C:8](=[O:9])[NH2:17])[cH:11]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc([N+](=O)[O-])c(C(=O)O)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cl)C(=O)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Type
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product
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Smiles
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COc1ccc([N+](=O)[O-])c(C(N)=O)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |